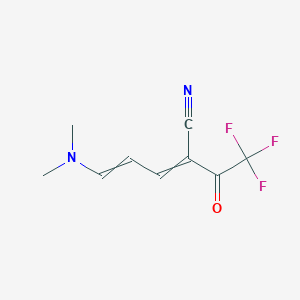
5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)-2,4-pentadienenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)-2,4-pentadienenitrile: is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group, a trifluoroacetyl group, and a pentadienenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)-2,4-pentadienenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pentadienenitrile Backbone: The initial step involves the formation of the pentadienenitrile backbone through a series of condensation reactions. This can be achieved by reacting appropriate aldehydes or ketones with nitriles under basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions. This step often requires the use of dimethylamine and suitable catalysts to facilitate the reaction.
Addition of the Trifluoroacetyl Group: The final step involves the introduction of the trifluoroacetyl group through acylation reactions. Trifluoroacetic anhydride or trifluoroacetyl chloride can be used as acylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)-2,4-pentadienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Dimethylamine, trifluoroacetic anhydride, suitable catalysts, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in substituted analogs with varying functional groups.
Scientific Research Applications
5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)-2,4-pentadienenitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: It serves as a probe or reagent in biochemical assays to study enzyme activities, protein interactions, and cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is utilized in the development of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)-2,4-pentadienenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Receptor Binding: The compound may interact with cellular receptors, triggering signaling cascades that influence cellular functions.
DNA Intercalation: It can intercalate into DNA strands, affecting gene expression and cellular processes.
Comparison with Similar Compounds
5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)-2,4-pentadienenitrile can be compared with other similar compounds, such as:
5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)-2,4-pentadienamide: Similar structure but with an amide group instead of a nitrile group.
5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)-2,4-pentadienol: Similar structure but with a hydroxyl group instead of a nitrile group.
5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)-2,4-pentadienone: Similar structure but with a ketone group instead of a nitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1146961-23-0 |
|---|---|
Molecular Formula |
C9H9F3N2O |
Molecular Weight |
218.18 g/mol |
IUPAC Name |
5-(dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienenitrile |
InChI |
InChI=1S/C9H9F3N2O/c1-14(2)5-3-4-7(6-13)8(15)9(10,11)12/h3-5H,1-2H3 |
InChI Key |
QEBYTZVFLQLFRY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC=C(C#N)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















